

An In-depth Technical Guide to the Thermodynamic Properties of Triethyl Citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethyl Citrate*

Cat. No.: *B1682540*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **triethyl citrate**. The information is curated for professionals in research, science, and drug development who utilize **triethyl citrate** in their applications, such as a plasticizer, solvent, or food additive. This document summarizes key quantitative data, outlines detailed experimental methodologies for thermodynamic property determination, and presents visual workflows to illustrate the logical relationships in these experimental processes.

Core Thermodynamic and Physical Properties

Triethyl citrate (CAS No. 77-93-0, Formula: $C_{12}H_{20}O_7$) is an ester of citric acid and ethanol. Understanding its thermodynamic and physical properties is crucial for its application in various fields, including pharmaceuticals and polymer science.

Summary of Quantitative Data

The following tables summarize the key thermodynamic and physical properties of **triethyl citrate** based on available experimental data.

Table 1: Fundamental Thermodynamic and Physical Properties of **Triethyl Citrate**

Property	Value	Units	Conditions	Source(s)
Molar Mass	276.28	g/mol	-	[1]
Melting Point	-55	°C	760 mmHg	[1] [2]
Boiling Point	294	°C	760 mmHg	[1] [2]
235	°C	150 mmHg		[1] [3]
286.8	°C	-		[4]
Density	1.1369	g/cm ³	20 °C	[1] [2]
1.14	g/mL	25 °C		[3]
Flash Point	151 - 155	°C	Closed Cup	[1] [5]
Standard Enthalpy of Formation (Solid) (ΔfH°solid)	-1492	kJ/mol	Standard Conditions	[6]
Enthalpy of Vaporization (ΔvapH)	68.2	kJ/mol	395 K	[7]

Table 2: Vapor Pressure of **Triethyl Citrate**

Temperature (°C)	Pressure (mmHg)	Source(s)
25	0.000687 (extrapolated)	[2]
107.0	1	[2]

Table 3: Ideal Gas Heat Capacity (C_{p,gas}) of **Triethyl Citrate**

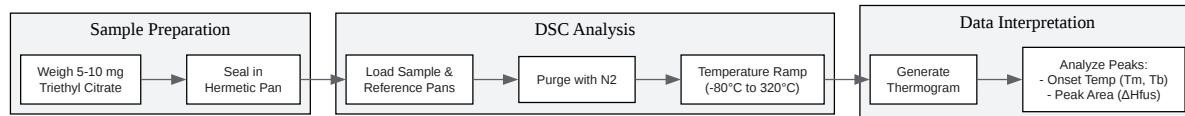
Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source(s)
567.15	620.61	[8]
582.15	631.95	[8]
597.15	642.51	[8]

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties requires precise experimental methodologies. Below are detailed protocols for key experimental techniques used to characterize **triethyl citrate**.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions, such as melting and boiling.


Objective: To determine the melting point, boiling point, and enthalpy of fusion of **triethyl citrate**.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids
- Crimper for sealing pans
- Analytical balance (microgram sensitivity)
- High-purity nitrogen gas supply

Procedure:

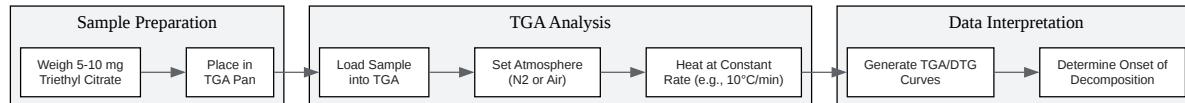
- Sample Preparation: Accurately weigh 5-10 mg of high-purity **triethyl citrate** into a hermetic aluminum DSC pan using an analytical balance.
- Encapsulation: Seal the pan hermetically using a crimper to prevent volatilization during the experiment. Prepare an empty, sealed hermetic pan to be used as a reference.
- Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., -80°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the boiling point (e.g., 320°C).
- Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and boiling.
 - The onset temperature of the first major endothermic peak is taken as the melting point.
 - The onset temperature of the second major endothermic peak is taken as the boiling point.
 - The area under the melting peak is integrated to determine the enthalpy of fusion (ΔH_{fus}).

[Click to download full resolution via product page](#)

DSC Experimental Workflow for **Triethyl Citrate**

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is used to determine the thermal stability and decomposition profile of a material.


Objective: To evaluate the thermal stability and decomposition temperature of **triethyl citrate**.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- High-resolution analytical balance
- Sample pans (e.g., platinum or ceramic)
- High-purity nitrogen or air gas supply

Procedure:

- Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of **triethyl citrate** into a TGA sample pan.
- Instrument Setup: Place the sample pan onto the TGA's microbalance.
- Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate.
- Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Data Collection: Continuously record the sample mass as a function of temperature.
- Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. The onset temperature of significant mass loss indicates the beginning of decomposition.

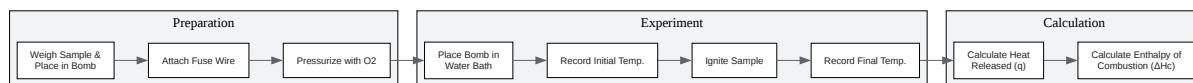
[Click to download full resolution via product page](#)

TGA Experimental Workflow for *Triethyl Citrate*

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be calculated.

Objective: To determine the enthalpy of combustion of **triethyl citrate**.


Apparatus:

- Bomb calorimeter (constant volume)
- Steel bomb
- Oxygen cylinder with pressure regulator
- Sample cup
- Fuse wire
- High-precision thermometer
- Stirrer

Procedure:

- **Sample Preparation:** A precisely weighed sample of **triethyl citrate** (typically 1-1.5 g) is placed in the sample cup inside the steel bomb. A fuse wire is positioned to be in contact with the sample.

- Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (e.g., 30 atm).
- Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Calculations: The heat released by the combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. The enthalpy of combustion is then calculated per mole of the substance.

[Click to download full resolution via product page](#)

Bomb Calorimetry Experimental Workflow

Applications in Drug Development

The thermodynamic properties of **triethyl citrate** are of significant importance in pharmaceutical formulations.

- Plasticizer for Film Coatings: As a plasticizer, its boiling point and vapor pressure are critical for the coating process, ensuring the formation of a flexible and uniform film on tablets and capsules. Its thermal stability, as determined by TGA, is crucial to prevent degradation during heat-intensive coating processes.

- Solvent in Formulations: The solubility and miscibility of **triethyl citrate** with active pharmaceutical ingredients (APIs) and other excipients are governed by its thermodynamic properties.
- Stability of Amorphous Solid Dispersions: The glass transition temperature (Tg) of a polymer-drug mixture, which is influenced by the addition of a plasticizer like **triethyl citrate**, is a key indicator of the physical stability of amorphous solid dispersions. DSC is a primary tool for measuring Tg.^[9]

Conclusion

This technical guide has provided a summary of the key thermodynamic properties of **triethyl citrate**, along with detailed experimental protocols for their determination. The data and methodologies presented are essential for researchers, scientists, and drug development professionals working with this versatile excipient. A thorough understanding of these properties is fundamental for process optimization, formulation development, and ensuring the quality and stability of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triethyl citrate - Sciencemadness Wiki [sciemadness.org]
- 2. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triethyl citrate | 77-93-0 [chemicalbook.com]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. クエン酸トリエチル United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. Triethyl citrate [webbook.nist.gov]
- 7. Triethyl citrate [webbook.nist.gov]
- 8. Triethyl citrate (CAS 77-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Quantification of the leaching of triethyl citrate/polysorbate 80 mixtures from Eudragit RS films by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Triethyl Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682540#triethyl-citrate-thermodynamic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com